molecular formula C18H26N2O5 B1319073 4-Benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate CAS No. 557056-07-2

4-Benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate

Cat. No. B1319073
M. Wt: 350.4 g/mol
InChI Key: OKWDDQLIGHSFEA-UHFFFAOYSA-N
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Description

4-Benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate is a chemical compound with the molecular formula C18H26N2O5 . It has a molecular weight of 350.41 . The compound is typically stored in a dry environment at 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C18H26N2O5/c1-18(2,3)25-17(23)20-10-9-19(11-15(20)12-21)16(22)24-13-14-7-5-4-6-8-14/h4-8,15,21H,9-13H2,1-3H3 . This code provides a detailed representation of the molecule’s structure. Unfortunately, specific details about the bond lengths or angles were not found in the search results.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 350.41 . It is typically stored in a dry environment at 2-8°C . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

General Uses

  • Application Summary : “4-Benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate” is a type of N-Boc piperazine derivative . These derivatives are useful building blocks or intermediates in the synthesis of several novel organic compounds .
  • Results or Outcomes : The outcomes of these applications can also vary widely, as the N-Boc piperazine derivatives can be used to synthesize a range of different compounds with diverse properties .

Specific Application

  • Application Summary : N-Boc piperazine derivatives, such as “4-Benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate”, can be used to synthesize drug substances. For example, they can be used in the synthesis of trazodone, a medication used to treat depression .
  • Methods of Application : The specific methods of application would involve chemical reactions to incorporate the N-Boc piperazine derivative into the structure of the drug molecule. This would likely be done under controlled conditions in a laboratory setting .
  • Results or Outcomes : The outcome of this application would be the production of a drug substance with therapeutic properties. In the case of trazodone, the drug has been shown to be effective in treating depression .

Application in Synthesis of Novel Organic Compounds

  • Application Summary : Piperazine and N-Boc piperazine derivatives, such as “4-Benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate”, serve as useful building blocks or intermediates in the synthesis of several novel organic compounds .
  • Methods of Application : The specific methods of application would involve chemical reactions to incorporate the N-Boc piperazine derivative into larger, more complex molecules .
  • Results or Outcomes : The outcomes of these applications can vary widely, as the N-Boc piperazine derivatives can be used to synthesize a range of different compounds with diverse properties .

Application in Synthesis of Bulky Organic Compounds

  • Application Summary : “4-Benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate” can be used in the synthesis of bulky organic compounds .
  • Methods of Application : The specific methods of application would involve chemical reactions to incorporate the N-Boc piperazine derivative into the structure of the bulky organic molecule .
  • Results or Outcomes : The outcome of this application would be the production of a bulky organic compound .

Application in Synthesis of Novel Organic Compounds

  • Application Summary : Piperazine and N-Boc piperazine and their simple derivatives such as “4-Benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate” serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
  • Methods of Application : The specific methods of application would involve chemical reactions to incorporate the N-Boc piperazine derivative into larger, more complex molecules .
  • Results or Outcomes : The outcomes of these applications can vary widely, as the N-Boc piperazine derivatives can be used to synthesize a range of different compounds with diverse properties .

Application in Synthesis of Bulky Organic Compounds

  • Application Summary : “4-Benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate” can be used in the synthesis of bulky organic compounds .
  • Methods of Application : The specific methods of application would involve chemical reactions to incorporate the N-Boc piperazine derivative into the structure of the bulky organic molecule .
  • Results or Outcomes : The outcome of this application would be the production of a bulky organic compound .

Safety And Hazards

The compound has been classified with the hazard statements H315 and H319 . This means it can cause skin irritation (H315) and serious eye irritation (H319). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P264) .

properties

IUPAC Name

4-O-benzyl 1-O-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O5/c1-18(2,3)25-17(23)20-10-9-19(11-15(20)12-21)16(22)24-13-14-7-5-4-6-8-14/h4-8,15,21H,9-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKWDDQLIGHSFEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1CO)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90593254
Record name 4-Benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90593254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate

CAS RN

557056-07-2
Record name 4-Benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90593254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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